(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
The compound “(4R,5S,6S)-3-[[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-3-hydroxy-1-oxobutyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid” is a complex organic molecule with multiple chiral centers and functional groups. It is characterized by its intricate structure, which includes pyrrolidine rings, carboxylic acid groups, and thioether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of pyrrolidine rings, introduction of carboxylic acid groups, and formation of thioether linkages. Each step would require specific reagents and conditions, such as:
Formation of Pyrrolidine Rings: This could involve cyclization reactions using amines and aldehydes or ketones.
Introduction of Carboxylic Acid Groups: Carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Formation of Thioether Linkages: Thiol-ene reactions or nucleophilic substitution reactions using thiols and alkyl halides.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the carboxylic acid or thioether sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
The major products of these reactions would depend on the specific conditions used but could include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a lead compound for the development of new drugs.
Industry: As a catalyst or reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular metabolism or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(4R,5S,6S)-3-[[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-3-hydroxy-1-oxobutyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid"
- **(4R,5S,6S)-3-[[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-3-hydroxy-1-oxobutyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid"
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which could confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C44H50N6O14S2 |
---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31(48-32(43(61)62)35(17)65-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)41(57)58)29(19(3)51)39(55)49-16-26(14-28(49)38(54)47-24-10-6-8-22(12-24)42(59)60)66-36-18(2)33-30(20(4)52)40(56)50(33)34(36)44(63)64/h5-12,17-20,25-31,33,35,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25-,26+,27-,28+,29-,30-,31-,33-,35?/m1/s1 |
InChI Key |
KFMXBHFRIBLSQJ-VQCSNEQOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N=C(C1S[C@@H]2C[C@@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)N4C[C@H](C[C@H]4C(=O)NC5=CC=CC(=C5)C(=O)O)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O |
Canonical SMILES |
CC1C(C(=NC1C(C(C)O)C(=O)N2CC(CC2C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |
Origin of Product |
United States |
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